EAAT2 Subtype Selectivity Achieved by the 1,3-Dicarboxylate Derivative vs. Non-Selective Transport Inhibitors
The fully elaborated derivative, WAY-855, which is synthesized from the 3-aminotricyclo[2.2.1.0²,⁶]heptane scaffold, demonstrates a clear EAAT2-preferring inhibitory profile that is not observed with broad-spectrum inhibitors like DL-threo-β-benzyloxyaspartate (TBOA). [1] reports that WAY-855 inhibits EAAT2 with an IC50 of 1.3 µM in Xenopus oocytes, compared to IC50 values of 125.9 µM for EAAT1 and 52.5 µM for EAAT3.
| Evidence Dimension | Inhibitory Potency and EAAT Subtype Selectivity |
|---|---|
| Target Compound Data | WAY-855 (derivative of the core scaffold): EAAT2 IC50 = 1.3 µM, EAAT3 IC50 = 52.5 µM, EAAT1 IC50 = 125.9 µM |
| Comparator Or Baseline | DL-TBOA: non-selective inhibitor of EAAT1-3 |
| Quantified Difference | WAY-855 exhibits a ~97-fold selectivity for EAAT2 over EAAT1 and ~40-fold over EAAT3. |
| Conditions | Xenopus laevis oocytes expressing human EAAT1, EAAT2, and EAAT3 |
Why This Matters
The selectivity profile of the final compound validates the scaffold's utility for developing EAAT2-specific probes, a significant advantage over non-selective inhibitors like TBOA for dissecting EAAT2-mediated neurobiology.
- [1] Dunlop, J., et al. (2003). WAY-855 (3-amino-tricyclo[2.2.1.0(2.6)]heptane-1,3-dicarboxylic acid): a novel, EAAT2-preferring, nonsubstrate inhibitor of high-affinity glutamate uptake. British Journal of Pharmacology, 140(5), 839-846. View Source
